Ethyl 4-chlorobenzoylformate
Overview
Description
Ethyl 4-chlorobenzoylformate is an organic compound with the molecular formula C10H9ClO3. It is a colorless liquid with a faint odor and is used in various chemical reactions and industrial applications. The compound consists of an ethyl group attached to a benzoyl group, which is further attached to a formate group .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-chlorobenzoylformate can be synthesized through several methods. One common method involves the reaction of 4-chlorobenzoyl chloride with ethyl formate in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may include additional steps for purification and quality control to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-chlorobenzoylformate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The chlorine atom in the benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzoylformates depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-chlorobenzoylformate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in biochemical assays and studies involving enzyme reactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: this compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-chlorobenzoylformate involves its interaction with specific molecular targets and pathways. For example, in biochemical assays, the compound may act as a substrate for enzymes, leading to the formation of specific products. The exact mechanism depends on the context of its use and the specific reactions it undergoes .
Comparison with Similar Compounds
Ethyl 4-bromobenzoylformate: Similar structure but with a bromine atom instead of chlorine.
Ethyl 4-fluorobenzoylformate: Similar structure but with a fluorine atom instead of chlorine.
Ethyl 4-methylbenzoylformate: Similar structure but with a methyl group instead of chlorine.
Uniqueness: Ethyl 4-chlorobenzoylformate is unique due to the presence of the chlorine atom, which imparts specific reactivity and properties. The chlorine atom can participate in various substitution reactions, making the compound versatile for different synthetic applications .
Properties
IUPAC Name |
ethyl 2-(4-chlorophenyl)-2-oxoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3/c1-2-14-10(13)9(12)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIELZWDKOJZMOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374499 | |
Record name | Ethyl 4-chlorobenzoylformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34966-48-8 | |
Record name | Ethyl 4-chlorobenzoylformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 34966-48-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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